碲化锰

描述

Manganese telluride (MnTe) is an inorganic compound with the chemical formula MnTe . It was long thought to be antiferromagnetic, but recent studies have determined it to be altermagnetic . This means that the spins alternate, as in antiferromagnets, resulting in no net magnetization .

Synthesis Analysis

Manganese telluride can be produced by the fusion of manganese and tellurium in a vacuum . Other methods include hydrothermal synthesis of manganese telluride supported on graphene oxide (MnTe/GO) nanostructure , and liquid phase exfoliation (LPE) .

Chemical Reactions Analysis

Manganese telluride has been used in various applications due to its catalytic and magnetic properties . When confined into two dimensions and the surface area is improved, its catalytic activity and magnetic properties are enriched .

Physical And Chemical Properties Analysis

Manganese telluride has a molar mass of 182.54 g/mol, a density of 6 g/cm^3, and a melting point of approximately 1,150 °C . It is insoluble in water .

科学研究应用

1. Spintronics and Altermagnetism

Scientific Field:

Condensed Matter Physics, specifically magnetism and spintronics.

Summary:

Manganese telluride (MnTe) has recently been identified as an intriguing material that exhibits a new type of magnetism called altermagnetism . Unlike conventional ferromagnets (which stick to your fridge) or antiferromagnets (which don’t), altermagnets have a unique combination of spin arrangements and crystal symmetries . This discovery has significant implications for spintronics—a field that aims to utilize the spin state of electrons for information processing.

Experimental Procedures:

Researchers used a technique called X-ray angle-resolved photoemission spectroscopy (ARPES) to investigate the electronic and magnetic characteristics of MnTe. This method allowed them to study the energy bands and spin polarization within the material .

Results:

- MnTe’s altermagnetic behavior offers distinct advantages for next-generation magnetic memory technology, potentially revolutionizing IT systems .

2. Diluted Magnetic Semiconductors

Scientific Field:

Materials Science and Semiconductor Physics.

Cadmium manganese telluride (Cd$_{1-x}$Mn$_x$Te)

is a diluted magnetic semiconductor. It serves as the foundation for various devices, including:

Experimental Procedures:

Researchers synthesize Cd$_{1-x}$Mn$_x$Te thin films or bulk crystals using appropriate growth techniques (e.g., molecular beam epitaxy or chemical vapor deposition). They carefully control the Mn doping concentration to achieve the desired magnetic properties.

Results:

3. Two-Dimensional Manganese Telluride Sheets

Scientific Field:

Nanomaterials and Surface Science.

Summary:

Confining manganese telluride into two-dimensional (2D) sheets enhances its properties. These sheets are highly sought after for energy and spintronic applications.

Experimental Procedures:

Researchers exfoliate bulk MnTe crystals to obtain 2D layers. Techniques like mechanical exfoliation or chemical vapor deposition can be used. The resulting sheets have improved surface area and catalytic activity.

Results:

未来方向

The discovery of altermagnetism in manganese telluride has broad implications for technology and research . It offers distinct advantages for the developing field of next-generation magnetic memory technology, known as spintronics . It also offers a promising platform for exploring unconventional superconductivity .

属性

IUPAC Name |

tellanylidenemanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMINMXIEZOMBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

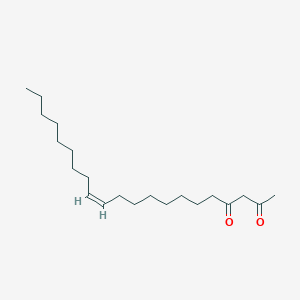

[Mn]=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

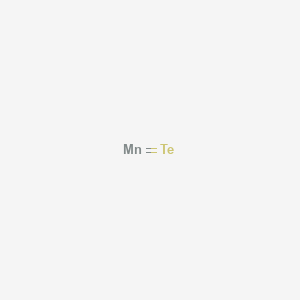

MnTe | |

| Record name | manganese(II) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014212 | |

| Record name | Manganese(II) telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese telluride | |

CAS RN |

12032-88-1 | |

| Record name | Manganese telluride (MnTe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese telluride (MnTe) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese telluride (MnTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。